molecular formula C15H17O2P B5151715 Bis(2-methylphenyl)phosphorylmethanol

Bis(2-methylphenyl)phosphorylmethanol

Cat. No.: B5151715
M. Wt: 260.27 g/mol
InChI Key: VIXLZBJXIVPMEK-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl)phosphorylmethanol is a phosphorylated methanol derivative characterized by a central phosphorus atom bonded to two 2-methylphenyl groups and a hydroxymethyl group (CH2OH). The phosphoryl group (P=O) introduces distinct electronic and steric properties, differentiating it from non-phosphorylated bis-aryl methanol derivatives. The ortho-methyl substituents on the phenyl rings likely contribute to steric hindrance and influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

bis(2-methylphenyl)phosphorylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O2P/c1-12-7-3-5-9-14(12)18(17,11-16)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXLZBJXIVPMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(=O)(CO)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylphenyl)phosphorylmethanol typically involves the reaction of 2-methylphenylphosphine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphorylmethanol group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The phosphoryl group (P=O) enhances hydrogen-bonding capacity and electronic withdrawal compared to non-phosphorylated methanols .

Physical and Chemical Properties

Phosphoryl groups and substituent electronegativity significantly influence physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound* C14H15O2P ~246.24 Not reported Low (polar aprotic solvents)
Bis(4-Fluorophenyl)methanol C13H10F2O 220.21 320–325 Moderate in DMSO
Bis(2-bromophenyl)methanol C13H10Br2O 354.03 >300 Low in water
Bis(1-butylpentyl) methylphosphonate C19H41O3P 348.50 180–185 (0.1 mmHg) High in organics

*Calculated based on structural analogs.

Key Observations :

  • Molecular Weight : Bromine substituents (e.g., ) increase molecular weight significantly compared to methyl or fluorine analogs.
  • Solubility: Phosphorylated compounds (e.g., ) typically exhibit higher solubility in organic solvents due to reduced polarity compared to hydroxyl-bearing methanols.

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents (e.g., ) enhance bioavailability and target affinity.
  • Steric Effects : Ortho-methyl groups in the target compound may limit binding to sterically sensitive enzymes but improve metabolic stability.

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